molecular formula C13H16N4O3S B2415936 N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-74-5

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2415936
M. Wt: 308.36
InChI Key: SRGVVZKFVBXCAV-UHFFFAOYSA-N
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Description

“N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound also contains a cyclopropylamino group and a pyrrolidine ring.


Molecular Structure Analysis

The molecular structure of “N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” includes a thiazole ring, a cyclopropylamino group, and a pyrrolidine ring. The orientation of these groups and their interactions can affect the compound’s biological activity .

Scientific Research Applications

Synthesis and Modification

  • Thiazoline-4-carboxylates Synthesis : Research by Nötzel et al. (2001) demonstrates a process for creating 5-spirocyclopropane-annelated thiazoline-4-carboxylates. This involves Michael addition of thiocarboxamides onto 2-chloro-2-cyclopropylideneacetates, followed by intramolecular substitution. These thiazolines are cysteine derivatives possessing a cyclopropyl group, highlighting a method to synthesize compounds similar to the queried chemical (Nötzel et al., 2001).

  • Creation of Diamino-1,3-thiazole Derivatives : Balya et al. (2008) discuss the synthesis of new 2,5-diamino-1,3-thiazole derivatives. This process involves the reaction of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, under mild conditions. Such synthetic methods are integral to developing compounds with similar structures to the queried chemical (Balya et al., 2008).

Biological and Medicinal Applications

  • Antibacterial Agents : Palkar et al. (2017) designed and synthesized novel analogs of pyrazole-1-carboxamide, which showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of thiazole and carboxamide derivatives (related to the queried compound) in developing new antibacterial agents (Palkar et al., 2017).

  • Anticancer Applications : Li et al. (2020) explored the biological properties of rosin derivatives, which include thiazole and amide moieties. They found that these compounds showed selective cytotoxicity and effective anticancer activity, indicating potential applications of similar structures in cancer treatment (Li et al., 2020).

Chemical and Structural Studies

  • Thiazole-Containing Compounds Synthesis : Stanchev et al. (1999) synthesized various thiazole and oxazole amino acids and peptides, showing moderate antibacterial activity against several microorganisms. This study contributes to understanding the synthesis and applications of thiazole-based compounds (Stanchev et al., 1999).

  • Heterocyclic Aryl Monoazo Organic Compounds : Khalifa et al. (2015) synthesized novel thiazole-selenium disperse dyes, demonstrating their efficiency in dyeing polyester fabrics and their potential biological activity. This research illustrates the versatility of thiazole-based compounds in various applications, including textiles and biology (Khalifa et al., 2015).

Future Directions

The future directions for research on “N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more studies could be conducted to understand their mechanisms of action and to optimize their properties for specific uses .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c18-10-4-3-9(16-10)12(20)17-13-15-8(6-21-13)5-11(19)14-7-1-2-7/h6-7,9H,1-5H2,(H,14,19)(H,16,18)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGVVZKFVBXCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

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